(2-Fluoro-3-isopropoxyphenyl)methanol

Description

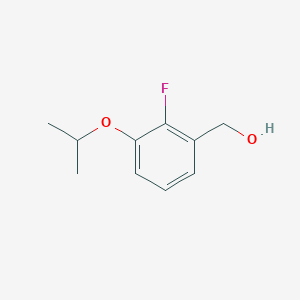

(2-Fluoro-3-isopropoxyphenyl)methanol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with a fluorine atom at the ortho (2-) position and an isopropoxy group at the meta (3-) position, linked to a hydroxymethyl (-CH2OH) moiety. This compound combines the electron-withdrawing effects of fluorine with the steric bulk of the isopropoxy group, making it relevant in pharmaceutical synthesis and material science. Its unique substitution pattern influences reactivity, solubility, and metabolic stability, distinguishing it from analogous fluorinated alcohols .

Properties

IUPAC Name |

(2-fluoro-3-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-7(2)13-9-5-3-4-8(6-12)10(9)11/h3-5,7,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTKNJXCTJPOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-isopropoxyphenyl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and isopropyl bromide.

Etherification: The first step involves the etherification of 2-fluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate to form 2-fluoro-3-isopropoxyphenol.

Reduction: The final step involves the reduction of 2-fluoro-3-isopropoxybenzaldehyde to this compound using a reducing agent such as sodium borohydride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2-Fluoro-3-isopropoxyphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: 2-Fluoro-3-isopropoxybenzaldehyde, 2-Fluoro-3-isopropoxybenzoic acid.

Reduction: Various alcohol derivatives.

Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Overview

(2-Fluoro-3-isopropoxyphenyl)methanol is an organic compound characterized by its molecular formula . It features a fluorine atom, an isopropoxy group, and a hydroxymethyl group attached to a benzene ring. This structural composition lends the compound unique chemical properties that enable various applications across chemistry, biology, and industry.

Chemistry

Synthesis of Complex Molecules :

this compound serves as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for diverse reactions, making it a valuable building block in organic synthesis.

Study of Reaction Mechanisms :

The compound is instrumental in studying the mechanisms of reactions involving fluorinated compounds. Its unique structure facilitates investigations into how substituents affect reactivity and product formation.

Biology and Medicine

Pharmaceutical Research :

This compound is being explored for its potential therapeutic applications, particularly in developing new pharmaceuticals targeting specific biological pathways. The presence of the fluorine atom can enhance lipophilicity, potentially improving drug absorption and efficacy.

Biological Studies :

Research involving this compound helps understand the effects of fluorinated compounds on biological systems. Such studies can reveal insights into how these compounds interact with enzymes and receptors.

Industry

Material Science :

The compound is investigated for its potential in developing new materials with unique properties. Its structural features may lead to innovations in polymers or coatings that require specific chemical resilience or reactivity.

Chemical Manufacturing :

In industrial contexts, this compound can be utilized as a building block for synthesizing various industrial chemicals. Its versatility allows for adaptations in manufacturing processes to produce desired chemical products efficiently.

Chemical Reactions

The compound undergoes several types of reactions:

- Oxidation : Can be oxidized to form derivatives such as 2-Fluoro-3-isopropoxybenzaldehyde or 2-Fluoro-3-isopropoxybenzoic acid.

- Reduction : Reduction reactions can yield various alcohol derivatives.

- Substitution : The fluorine atom may be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the isopropoxy group can influence the compound’s reactivity and interactions with biological molecules. The hydroxymethyl group allows for further functionalization, making the compound versatile in various applications.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C10H13FO2 | 184.21 | 2-F, 3-isopropoxy, -CH2OH |

| 3-Fluoro-6-methoxyphenyl-(3-furyl)methanol | C12H11FO3 | 222.21 | 3-F, 6-methoxy, 3-furyl |

| [5-(2-Fluorophenyl)isoxazol-3-yl]methanol | C10H8FNO2 | 193.17 | 2-F, isoxazole ring |

Biological Activity

(2-Fluoro-3-isopropoxyphenyl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and structure-activity relationships (SAR), presenting data tables and case studies where applicable.

Chemical Structure and Properties

The compound features a fluorine atom and an isopropoxy group attached to a phenolic structure, which plays a crucial role in its reactivity and biological activity. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures often demonstrate significant inhibition against various bacterial strains. For instance, structure-activity relationship studies suggest that modifications in the phenolic ring can lead to enhanced antimicrobial efficacy.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro assays have indicated that it can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases. The mechanism appears to involve modulation of signaling pathways associated with inflammation .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific molecular targets. The fluorine atom is believed to enhance binding affinity to these targets, influencing various biochemical pathways. Additionally, the isopropoxy group may affect the compound's solubility and stability within biological systems .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that variations in substituents on the phenolic ring significantly impact biological activity. For example:

| Compound Variation | Biological Activity | IC50 Values |

|---|---|---|

| Hydroxy group at position 3 | High activity | 10 µM |

| Methoxy substitution | Moderate activity | 25 µM |

| No substitution | Minimal activity | >100 µM |

This table illustrates how specific modifications can lead to varying levels of efficacy against targeted biological pathways .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of related compounds, this compound showed significant inhibition against Staphylococcus aureus with an IC50 value of 15 µM. This suggests potential utility in treating infections caused by resistant strains.

Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results demonstrated a reduction in paw swelling and inflammatory markers when treated with this compound, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.